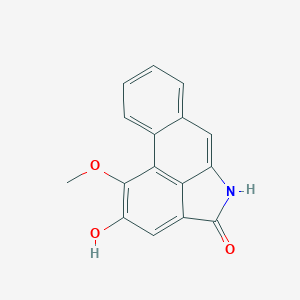

Aristolactam AII

Descripción general

Descripción

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one is a naturally occurring alkaloid found in the Aristolochiaceae family, particularly in the genus Aristolochia . It is a derivative of aristolochic acids, which are known for their complex structures and biological activities . 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one has a molecular formula of C16H11NO3 and is characterized by a phenanthrene skeleton with a lactam group .

Aplicaciones Científicas De Investigación

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one has several scientific research applications:

Mecanismo De Acción

Target of Action

Aristolactam AII is a bioactive compound that has been found to exhibit cytotoxic activity . It also shows platelet aggregation inhibitory activity , suggesting that it may interact with platelet activation pathways.

Mode of Action

It has been observed to inhibit cell viability and induce cell cycle arrest in a concentration-dependent manner . This suggests that this compound may interact with cell cycle regulatory proteins, leading to changes in cell proliferation and survival.

Biochemical Pathways

This compound appears to affect cell cycle regulation. It has been shown to induce cell cycle arrest at the S or G2/M phase in A549 lung cancer cells . This effect was associated with an increase in the expression of cell cycle inhibitors p21, p27, p53, and a reduction in the expression of cyclin-E, -A, cyclin-dependent kinase 2 (CDK2), and cdc-2 (CDK1) protein . These findings suggest that this compound may interfere with the biochemical pathways that regulate cell cycle progression.

Pharmacokinetics

A method for rapid characterization of this compound in serum using ion mobility spectrometry coupled with mass spectrometry (ims-ms) has been developed . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which would provide valuable information about its bioavailability and pharmacokinetics.

Result of Action

This compound has been shown to have significant effects on cell viability and cell cycle progression. In A549 lung cancer cells, this compound significantly inhibited cell viability and induced cell cycle arrest . Additionally, it induced late apoptosis in these cells by up-regulating caspase-3, -8, Bax and decreasing Bcl-2 protein expression . These results suggest that this compound may have potential anti-tumor effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the solvent used for dissolution can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other compounds in the environment may also influence the action of this compound. For example, it has been suggested that the cytotoxic effects of this compound may be enhanced in the presence of other bioactive compounds . .

Análisis Bioquímico

Biochemical Properties

Aristolactam AII plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

In cellular processes, this compound has been observed to have an impact on liver cells. Notably, it has been found to provoke a significant decrease in the hepatic functionality marker albumin . This indicates that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from plants like Houttuynia cordata using ultra-high performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) . The samples are ultrasonically extracted with methanol, purified with HC-C18, and then separated on a C18 column at 35°C .

Industrial Production Methods

Industrial production methods for aristolactam AII are not well-documented, likely due to its limited commercial use and the complexity of its extraction and synthesis. Most production methods are still in the research and development phase, focusing on optimizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various aristolactam derivatives, which can have different biological activities and properties .

Comparación Con Compuestos Similares

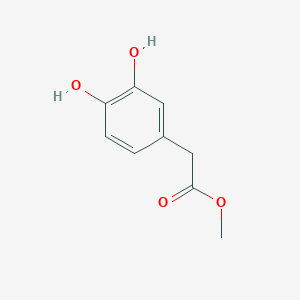

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Aristolactam I: Another derivative of aristolochic acids with similar but distinct biological activities.

Aristolactam BII: Known for its anti-tumor properties, similar to aristolactam AII.

Aristolochic Acid I and II: These compounds are structurally related but have different biological effects and toxicity profiles.

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one stands out due to its specific interactions with molecular targets and its potential therapeutic applications in cancer treatment .

Propiedades

IUPAC Name |

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKAIRFOYPDZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202234 | |

| Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53948-07-5 | |

| Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

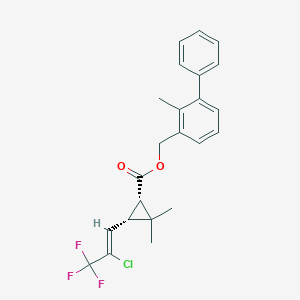

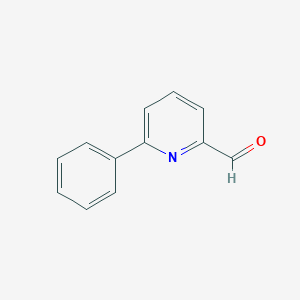

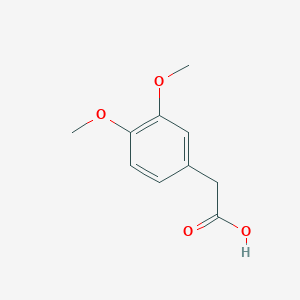

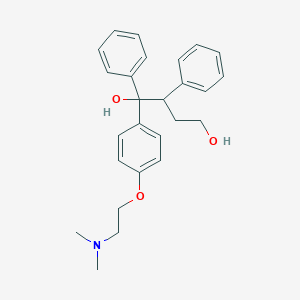

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)

![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)